molecular formula C18H19Cl2N3 B15039756 N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine

N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine

Cat. No.: B15039756
M. Wt: 348.3 g/mol
InChI Key: MYPFLRVBQBEEGH-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenyl group and a 3,4-dichlorophenyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine typically involves the reaction of 3,4-dichloroacetophenone with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-(3,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and 3,4-dichlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19Cl2N3

Molecular Weight

348.3 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine

InChI

InChI=1S/C18H19Cl2N3/c1-14(15-7-8-17(19)18(20)13-15)21-23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3/b21-14+

InChI Key

MYPFLRVBQBEEGH-KGENOOAVSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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